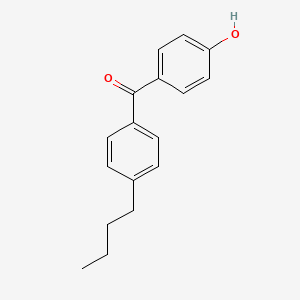

4-n-Butylphenyl 4-hydroxyphenyl ketone

Description

4-(4-Hydroxyphenyl)-2-butanone, commonly known as raspberry ketone, is a phenylbutanoid compound responsible for the characteristic aroma of ripe raspberries (Rubus idaeus). Its molecular formula is C₁₀H₁₂O₂ (molecular weight: 164.2 g/mol), featuring a hydroxyphenyl group attached to a butanone backbone . Naturally occurring in raspberries, cranberries, and blackberries, it is extracted at low yields (1–4 mg/kg of fruit) , contributing to its high market price (up to $20,000/kg for natural extracts) . Synthetic production via chemical synthesis or microbial fermentation offers cost-effective alternatives (synthetic versions: ~$58/kg) .

Properties

Molecular Formula |

C17H18O2 |

|---|---|

Molecular Weight |

254.32 g/mol |

IUPAC Name |

(4-butylphenyl)-(4-hydroxyphenyl)methanone |

InChI |

InChI=1S/C17H18O2/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-11-16(18)12-10-15/h5-12,18H,2-4H2,1H3 |

InChI Key |

WMUHOIWKGHUGAR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key Observations :

- Hydroxyl Group Impact: The hydroxyl group in raspberry ketone enhances polarity (logP = 1.62) compared to non-hydroxylated analogs like benzyl acetone (logP = 2.1), influencing solubility and bioactivity .

- Ring Structure: Cyclohexanone derivatives (e.g., 4-(4-hydroxyphenyl)cyclohexanone) exhibit lower aqueous solubility due to their bulky cyclohexane ring .

Functional Analogs in Fragrance Chemistry

- Cuelure (4-(3-Oxobutyl)phenyl acetate) : A raspberry ketone derivative used as a fruit fly attractant. Unlike raspberry ketone, it contains an acetate ester, increasing volatility .

- Melolure (4-(3-Oxobutyl)phenyl formate) : Synthesized via Steglich esterification of raspberry ketone; used in pest control due to its stability .

Production Methods and Yields

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.